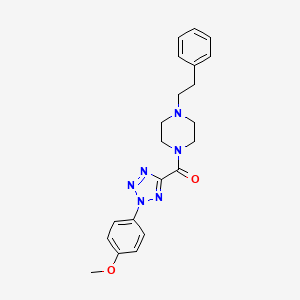

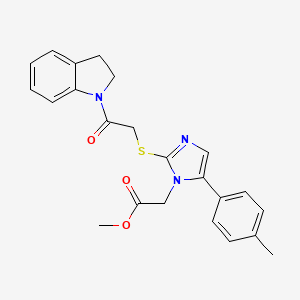

![molecular formula C8H5N3O2 B2676125 Pyrido[2,3-b]pyrazine-7-carboxylic acid CAS No. 893723-49-4](/img/structure/B2676125.png)

Pyrido[2,3-b]pyrazine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

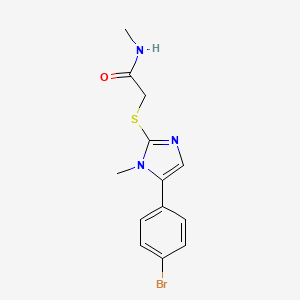

Pyrido[2,3-b]pyrazine-7-carboxylic acid is an organic compound with the chemical formula C8H5N3O2 . It is a heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is a white to yellowish crystalline or powdery substance .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds are ascertained by spectral techniques such as NMR and FT-IR . The synthesis involves fine-tuning the band gap, resulting in a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine-7-carboxylic acid is established using FTIR and NMR (1 H & 13 C) analysis . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory are executed to obtain spectroscopic and electronic properties .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-b]pyrazine-7-carboxylic acid include electrochemical DNA sensing . The reaction is: DPPH˙ + RH → DPPH + R˙ .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-b]pyrazine-7-carboxylic acid include high photoluminescence quantum efficiency (PLQY) and simple molecular structure . The compound exhibits a wide range of emissions spanning the entire visible region from blue to red .Applications De Recherche Scientifique

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . These compounds demonstrated significant potential for DNA sensing under optimized conditions and can be employed for sensing applications of different biomolecules with minor modifications .

Nonlinear Optical Properties

These compounds have very remarkable contributions towards nonlinear optical (NLO) technological applications . The highest average polarizability, first and second hyper-polarizabilities values were observed for compound 7 . This high NLO response revealed that pyrido[2,3-b]pyrazine based heterocyclic compounds could be used in NLO technological applications .

Biological Activity

The compounds have been used for in vitro antioxidant and antiurease activity . This suggests potential applications in the development of new therapeutic agents.

Full-color Fluorescent Materials

A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This is crucial for cost-effective multicolor display applications .

Photo-oxidation of Methanol

Pyrido[2,3-b]pyrazine complexes with methanol have been studied using ab initio quantum-chemical methods and on-the-fly nonadiabatic molecular dynamics simulations . This research could lead to new insights into the mechanism and the photodynamics of proton-coupled electron transfer (PCET) in these complexes .

Orientations Futures

Propriétés

IUPAC Name |

pyrido[2,3-b]pyrazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGSEFDPLFZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazine-7-carboxylic acid | |

CAS RN |

893723-49-4 |

Source

|

| Record name | pyrido[2,3-b]pyrazine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

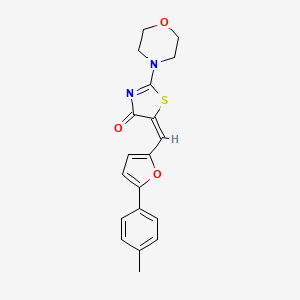

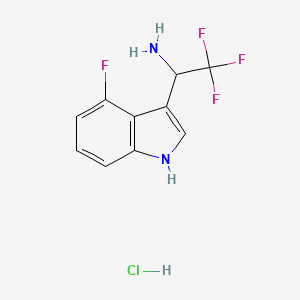

![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)